Boc-trp-obzl

描述

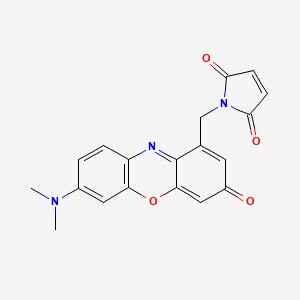

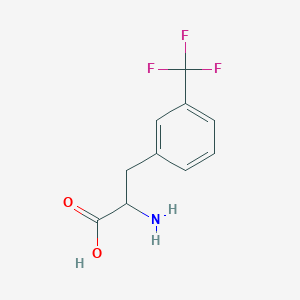

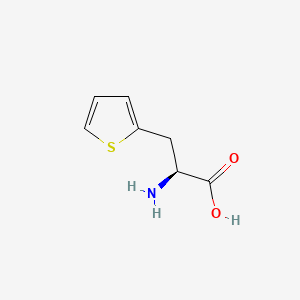

“Boc-trp-obzl” is a compound with the IUPAC name benzyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-(1H-indol-3-yl)propanoate . It has a molecular weight of 394.47 and is typically stored at temperatures between 2-8°C . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of “Boc-trp-obzl” involves the use of 1-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) added to a solution of Boc-Trp and HCl·Trp-OBzl in anhydrous THF . The reaction mixture is adjusted to pH 8 with NMM and stirred for 24 hours . The residue is then purified by column chromatography .

Molecular Structure Analysis

The InChI code for “Boc-trp-obzl” is 1S/C23H26N2O4/c1-23(2,3)29-22(27)25-20(21(26)28-15-16-9-5-4-6-10-16)13-17-14-24-19-12-8-7-11-18(17)19/h4-12,14,20,24H,13,15H2,1-3H3,(H,25,27)/t20-/m0/s1 .

Chemical Reactions Analysis

“Boc-trp-obzl” is used in peptide synthesis . It can be used as a starting material in dipeptide synthesis with commonly used coupling reagents .

Physical And Chemical Properties Analysis

“Boc-trp-obzl” is a solid compound with a molecular weight of 394.47 . It is stored at temperatures between 2-8°C .

科学研究应用

手性识别和对映选择性电渗析:Boc-l-Trp印迹聚合膜对某些分子(如Ac-l-Trp)显示吸附选择性。这些膜能够进行对映选择性电渗析,以显著效率将l-异构体与d-异构体分离(Yoshikawa, Ooi, & Izumi, 2001)。另一项研究发现,含有四肽衍生物的分子印迹聚合膜也取得了类似的结果(Yoshikawa, Fujisawa, Izumi, Kitao, & Sakamoto, 1998)。

色氨酸在固相肽合成中的保护:一项关于在固相肽合成过程中保护色氨酸的研究使用Boc-N-甲基丁酸来修饰Z-Trp-OBzl。这种方法通过提高高效液相色谱(HPLC)过程中的溶解度,促进了肽的纯化(Wahlström & Undén, 2009)。

肽和蛋白质的合成:Boc-trp-obzl已被用于合成各种肽和蛋白质。例如,它参与了合成髓鞘基本蛋白的主要致脑炎原决定因子(Pasaribu, 1977)。另一项研究使用Boc-(l-Leu-Aib)n-OBzl肽来研究它们在界面上的取向(Kitagawa, Morita, Umemura, & Kimura, 2002)。

在酯交换和酰胺顺反异构化中的作用:Boc-Asp-OBzl被用于研究其在锌和镉络合物中的酯交换和酰胺顺反异构化反应。这项研究为不同羰基在这类络合物中的行为提供了见解(Niklas, Zahl, & Alsfasser, 2007)。

酯酶敏感的肽环前药的开发:Boc-trp-obzl被用于合成酯酶敏感的肽环前药,旨在增强蛋白酶稳定性和细胞膜渗透性(Gangwar, Pauletti, Siahaan, Stella, & Borchardt, 1997)。

液相中的肽合成:快速的液相肽合成利用了Boc-trp-obzl。这种方法展示了对类似血管紧张素II的保护肽的高效合成(Nozaki & Muramatsu, 1982)。

安全和危害

“Boc-trp-obzl” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

未来方向

属性

IUPAC Name |

benzyl (2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4/c1-23(2,3)29-22(27)25-20(21(26)28-15-16-9-5-4-6-10-16)13-17-14-24-19-12-8-7-11-18(17)19/h4-12,14,20,24H,13,15H2,1-3H3,(H,25,27)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMCPAAFDOVLDW-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-trp-obzl | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。